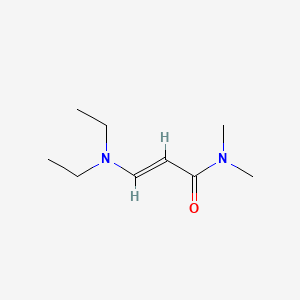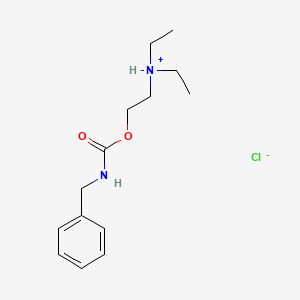
2-(Diethylamino)ethyl benzylcarbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl benzylcarbamate hydrochloride is a chemical compound with the molecular formula C14H22N2O2·HCl. It is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a diethylamino group, an ethyl chain, and a benzylcarbamate moiety, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl benzylcarbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl benzylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(diethylamino)ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted carbamates.
Hydrolysis: Benzyl alcohol and 2-(diethylamino)ethanol.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl benzylcarbamate hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the preparation of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl benzylcarbamate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbamate moiety can form stable interactions with target proteins. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl benzylcarbamate hydrochloride
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
2-(Diethylamino)ethyl benzylcarbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
CAS-Nummer |
101491-49-0 |
|---|---|
Molekularformel |
C14H23ClN2O2 |
Molekulargewicht |
286.80 g/mol |
IUPAC-Name |
2-(benzylcarbamoyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-16(4-2)10-11-18-14(17)15-12-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H |
InChI-Schlüssel |
GLCDWBIJMJMHRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)NCC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


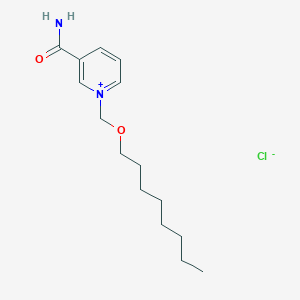
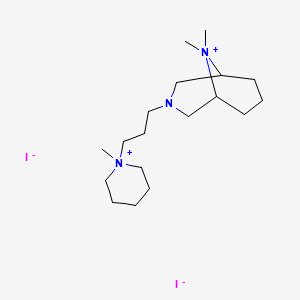
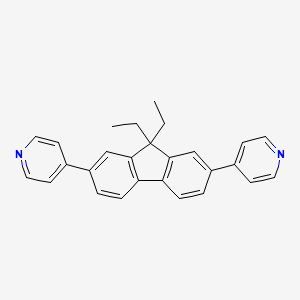
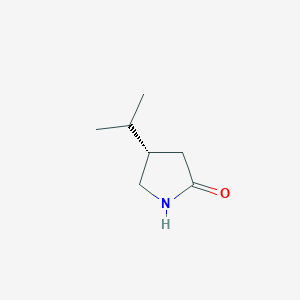
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
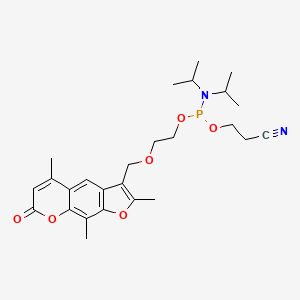
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)


![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
